3-Methyl-3-oxetanemethanol

Catalog No.
S705569
CAS No.
3143-02-0
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-oxetanemethanol

CAS Number

3143-02-0

Product Name

3-Methyl-3-oxetanemethanol

IUPAC Name

(3-methyloxetan-3-yl)methanol

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3

InChI Key

NLQMSBJFLQPLIJ-UHFFFAOYSA-N

SMILES

CC1(COC1)CO

Synonyms

(3-Methyloxetan-3-yl)methanol; 3-Methyl-3-(hydroxymethyl)oxacyclobutane; 3-Methyl-3-(hydroxymethyl)oxetane; 3-Methyl-3-hydroxylmethyloxetane; 3-Methyl-3-oxetanemethanol; 3-Methyl-3-oxetanylmethyl alcohol; MOXA; MOXA (monomer); Oxetane 101

Canonical SMILES

CC1(COC1)CO

Precursor for Polymer Synthesis:

-Methyl-3-oxetanemethanol (3-MOM) finds use as a building block in the synthesis of various polymers. Researchers have employed it for the creation of:

  • Star-shaped copolymers: These polymers possess a hyperbranched 3-MOM core with polytetrahydrofuran (PTHF) arms attached. This structure offers unique properties like high branching density and low viscosity, making them suitable for various applications such as drug delivery and materials science [].
  • Functional polyesters: By incorporating 3-MOM into the synthesis process, researchers can introduce specific functionalities like pyridyl disulfide groups into poly(ε-caprolactone) (PCL) polymers. These functionalized polymers exhibit potential applications in areas like controlled drug release and bioconjugation [].

Synthesis of δ-Lactams:

3-MOM serves as a valuable intermediate for the synthesis of δ-lactams, which are cyclic amide compounds. This process involves ring-closing metathesis, a catalytic reaction that forms a cyclic structure from a linear precursor. The resulting δ-lactams exhibit diverse functionalities and find potential applications in drug discovery and material science [].

Additional Research Applications:

While the research on 3-MOM is ongoing and primarily focused on its role as a precursor molecule, some studies suggest its potential for further exploration in other areas:

  • Biomedical applications: Due to its reactive hydroxyl group, 3-MOM might hold potential for conjugation with biomolecules, opening avenues for research in drug delivery and biomaterials.
  • Organic synthesis: The unique chemical structure of 3-MOM might be relevant in the development of novel synthetic strategies for various organic molecules.

3-Methyl-3-oxetanemethanol is an organic compound with the molecular formula C5_5H10_{10}O2_2 and a molecular weight of approximately 102.13 g/mol. It is classified as a cyclic ether due to the presence of a four-membered oxetane ring. The compound appears as a clear, colorless to light yellow liquid and has been noted for its potential applications in various chemical syntheses and materials science .

Typical for alcohols and cyclic ethers. Notably, it can undergo:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles under acidic or basic conditions.
  • Oxidation: The alcohol group can be oxidized to form carbonyl compounds.

The unique structure of the oxetane ring may also allow for ring-opening reactions, which can lead to the formation of larger molecular structures or polymeric materials .

The biological activity of 3-Methyl-3-oxetanemethanol has been assessed in various studies. It is known to exhibit:

  • Toxicity: Classified as harmful if swallowed and may cause skin irritation or allergic reactions upon contact. It has been assigned hazard statements indicating acute toxicity and skin sensitization potential .
  • Potential Pharmacological Properties: While specific pharmacological effects are not extensively documented, compounds with similar structures often show interesting biological activities, including antimicrobial and anti-inflammatory effects.

3-Methyl-3-oxetanemethanol can be synthesized through several methods, including:

  • Ring Closure Reactions: The synthesis often involves the cyclization of appropriate precursors containing hydroxyl groups and double bonds.
  • Functionalization of Oxetanes: Starting from simpler oxetanes, this compound can be obtained by introducing a methyl group at the 3-position through alkylation reactions.

The precise conditions for these reactions can vary based on the desired yield and purity of the final product .

This compound has several applications in different fields:

  • Polymer Chemistry: Used as a monomer for synthesizing star-shaped copolymers, which can have applications in drug delivery systems and materials science .
  • Chemical Intermediates: Serves as an intermediate in the synthesis of more complex organic compounds.
  • Potential Use in Coatings and Adhesives: Due to its reactive functional groups, it may find applications in developing new coatings or adhesives with enhanced properties.

Interaction studies involving 3-Methyl-3-oxetanemethanol focus on its reactivity with other chemical species. Key points include:

  • Compatibility with Other Chemicals: It should be handled carefully in combination with strong oxidizing agents due to potential hazardous reactions.
  • Biological Interactions: Further studies are needed to elucidate its interactions at a cellular level, especially concerning its toxicological profile .

Several compounds share structural similarities with 3-Methyl-3-oxetanemethanol. Here are a few notable examples:

Compound NameStructure TypeUnique Characteristics
2-Methyl-2-oxetanemethanolCyclic EtherHas different substituents affecting reactivity
3-Ethyl-3-oxetanemethanolCyclic EtherLonger alkyl chain may influence physical properties
1,4-DioxaneCyclic EtherContains two oxygen atoms; used as a solvent

These compounds differ primarily in their substituent groups and ring structures, which influence their chemical reactivity, biological activity, and potential applications. The unique oxetane structure of 3-Methyl-3-oxetanemethanol provides specific advantages in polymer chemistry that may not be present in its analogs .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3143-02-0

Wikipedia

3-Methyl-3-oxetanemethanol

Dates

Modify: 2023-08-15

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